molecular formula C17H21N3O B2803668 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one CAS No. 794-84-3

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one

Katalognummer B2803668
CAS-Nummer: 794-84-3
Molekulargewicht: 283.375
InChI-Schlüssel: MXIKODNZEMHPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one is a derivative of pyridazin-3 (2H)-one . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . This compound is a cardiovascular agent .


Synthesis Analysis

The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .


Chemical Reactions Analysis

Introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .


Physical And Chemical Properties Analysis

The solubility data and solution thermodynamic properties of this compound have been studied in twelve pharmaceutical solvents . The measured solubilities were regressed well with van’t Hoff and Apelblat models .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Agent

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one, also known as PPD, has been identified as a cardiovascular agent . It has been studied for its solubility data and solution thermodynamic properties in twelve pharmaceutical solvents .

Solubility Determination

PPD’s solubility has been determined in different pharmaceutical solvents. The solubilities of PPD in a mole fraction at “T = 318.2 K” were noted at a maximum in dimethyl sulfoxide (DMSO, 4.73 × 10 −1), followed by polyethylene glycol-400 (PEG-400, 4.12 × 10 −1), Transcutol ® (3.46 × 10 −1), ethyl acetate (EA, 81 × 10 −2), 2-butanol (2.18 × 10 −2), 1-butanol (2.11 × 10 −2), propylene glycol (PG, 1.50 × 10 −2), isopropyl alcohol (IPA, 1.44 × 10 −2), ethylene glycol (EG, 1.27 × 10 −2), ethanol (8.22 × 10 −3), methanol (5.18 × 10 −3) and water (1.26 × 10 −5) .

Thermodynamic Analysis

The apparent thermodynamic analysis showed an endothermic and entropy-driven dissolution of PPD in all pharmaceutical solvents .

Activity Coefficient Determination

The results of the activity coefficients suggested a maximum interaction at the molecular level in PPD-DMSO, PPD-PEG-400 and PPD-Transcutol, compared with other combinations of the solute and solvents .

Antihypertensive Activities

Some 6-(substituted-phenyl)-2-(substituted-methyl)-4,5-di-hydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for antihypertensive activities .

Pharmacological Activities

Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . They possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

PDE-III Inhibitor

The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .

Inotropic and Vasodilator Properties

The inotropic and vasodilator properties of substituted 6-phenyl-pyridazin-3(2H)-ones are well recognized .

Eigenschaften

IUPAC Name

6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIKODNZEMHPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.